molecular formula C11H16N2O B14384097 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- CAS No. 89422-23-1

2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)-

Cat. No.: B14384097
CAS No.: 89422-23-1
M. Wt: 192.26 g/mol
InChI Key: SPGZCJKCXFAUOH-UHFFFAOYSA-N
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Description

2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrile group attached to a propenyl chain, which is further connected to a pyrrolidinyl ring with four methyl groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)propenal with a suitable nitrile source. The reaction conditions often include the use of a base to facilitate the formation of the nitrile group and a solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (Z)- exerts its effects involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrrolidinyl ring can engage in various interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-, (E)-: The (E)-isomer of the compound, differing in the spatial arrangement of the propenyl chain.

    2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)-: A similar compound without the (Z)-configuration.

Uniqueness

The (Z)-configuration of 2-Propenenitrile, 3-(2,2,5,5-tetramethyl-3-oxo-1-pyrrolidinyl)- imparts unique properties, such as specific reactivity and interaction profiles, distinguishing it from its (E)-isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

89422-23-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(2,2,5,5-tetramethyl-3-oxopyrrolidin-1-yl)prop-2-enenitrile

InChI

InChI=1S/C11H16N2O/c1-10(2)8-9(14)11(3,4)13(10)7-5-6-12/h5,7H,8H2,1-4H3

InChI Key

SPGZCJKCXFAUOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(N1C=CC#N)(C)C)C

Origin of Product

United States

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